5-chloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2-methoxybenzenesulfonamide
Description
The compound 5-chloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2-methoxybenzenesulfonamide (hereafter referred to as the "target compound") is a benzenesulfonamide derivative characterized by:
- A 5-chloro-2-methoxybenzene core, which is common in bioactive sulfonamides due to its electron-withdrawing and hydrophobic properties.
- An N-substituted 2-hydroxyethyl group bearing a 5-methylfuran-2-yl moiety. This substituent introduces hydrogen-bonding capacity (via the hydroxyl group) and aromatic heterocyclic character (via the furan ring).
Modifications to introduce the furan-containing side chain likely involve multi-step alkylation or coupling reactions.
Properties
IUPAC Name |
5-chloro-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO5S/c1-9-3-5-12(21-9)11(17)8-16-22(18,19)14-7-10(15)4-6-13(14)20-2/h3-7,11,16-17H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUAKBIKARSUCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of a suitable amine with a sulfonyl chloride in the presence of a base.
Chlorination: The final step involves the selective chlorination of the aromatic ring using reagents like thionyl chloride or sulfuryl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution of the chlorine atom can produce a variety of substituted aromatic compounds.
Scientific Research Applications
5-chloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2-methoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological macromolecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. The furan ring and methoxy group can further influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The table below highlights structural and functional differences between the target compound and related sulfonamides:
Biological Activity
5-chloro-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
The biological activity of this compound primarily includes its effects on various enzyme systems, particularly in relation to parasitic infections and potential anti-cancer properties.
Enzyme Inhibition
Research indicates that the compound exhibits significant inhibition against Trypanothione reductase (TryR), an enzyme crucial for the survival of certain parasites such as Trypanosoma brucei, which causes African sleeping sickness. The IC50 values reported for related compounds suggest a promising lead for further development in this area.
| Compound | R1 | R2 | R3 | R4 | TryR IC50 (μM) |
|---|---|---|---|---|---|
| 1 | CH2CH2NMe2 | 6-Br | 5′-Methyl-furan-2-yl | H | 1.7 |
| 8 | CH2CH2NMe2 | 6-Cl | 5′-Methyl-furan-2-yl | H | 3.1 |
| ... | ... | ... | ... | ... | ... |
The data indicates that modifications in the substituents significantly affect the inhibitory potency, with small alkyl groups enhancing activity while larger groups reduce it .
The biological activity of this compound may be attributed to its ability to interact with specific protein targets through hydrogen bonding and π-stacking interactions. These interactions are vital for the binding affinity and subsequent inhibition of enzymatic activity.
Case Studies
- Anti-parasitic Activity : In a study focused on various sulfonamide derivatives, it was found that compounds similar to this compound displayed effective inhibition against Trypanosoma species, suggesting a potential therapeutic application in treating tropical diseases .
- Cancer Research : Preliminary studies have indicated that sulfonamide derivatives can induce apoptosis in cancer cell lines, although specific data on this compound remains limited. Further investigation is needed to elucidate its role in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
